molecular formula C21H20N2O2 B11254437 N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11254437
M. Wt: 332.4 g/mol
InChI Key: OVILZCARCGIESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,6-dihydropyridine core substituted at the 3-position with a carboxamide group. The amide nitrogen is linked to a 2-methylphenyl group, while the 1-position of the dihydropyridine ring is substituted with a benzyl group bearing another 2-methylphenyl moiety. This dual substitution confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler analogs.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-15-7-3-5-9-17(15)13-23-14-18(11-12-20(23)24)21(25)22-19-10-6-4-8-16(19)2/h3-12,14H,13H2,1-2H3,(H,22,25)

InChI Key

OVILZCARCGIESG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

  • Amidation of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid :
    The carboxylic acid reacts with 2-methylaniline in the presence of a coupling agent such as thionyl chloride (SOCl₂) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms the intermediate N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

    • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–45°C for 6–8 hours.

    • Yield : 68–72% after recrystallization from ethanol.

  • Alkylation with 2-Methylbenzyl Chloride :
    The intermediate amide undergoes N-alkylation using 2-methylbenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide, DMF) with potassium carbonate (K₂CO₃) as a base.

    • Conditions : 80°C for 12 hours under nitrogen atmosphere.

    • Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Key Parameters for Carboxylic Acid Route

StepReactantsCatalyst/SolventTemperatureTimeYield
16-Oxo-1,6-dihydropyridine-3-carboxylic acid + 2-methylanilineSOCl₂/DCM45°C8h70%
2Intermediate + 2-methylbenzyl chlorideK₂CO₃/DMF80°C12h60%

Multi-Step Condensation and Cyclization Approach

An alternative pathway utilizes in situ generation of the dihydropyridine ring via cyclization of a Schiff base intermediate, as demonstrated in syntheses of chlorophenyl analogs.

Formation of Schiff Base Intermediate

Condensation of 2-methylbenzaldehyde with 2-methylbenzylamine in ethanol produces N-(2-methylbenzylidene)-2-methylbenzylamine.

  • Conditions : Stirring at room temperature for 4 hours.

  • Yield : 85–90% (no purification required).

Cyclization with Ethyl Acetoacetate

The Schiff base reacts with ethyl acetoacetate in the presence of ammonium acetate (NH₄OAc) to form the dihydropyridine ring.

  • Conditions : Reflux in acetic acid (AcOH) at 120°C for 6 hours.

  • Yield : 55–60% after neutralization and extraction.

Table 2: Cyclization Reaction Optimization

CatalystSolventTemperatureTimeYield
NH₄OAcAcOH120°C6h58%
PiperidineToluene110°C8h49%

Optimization of Reaction Parameters

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in alkylation steps but complicate purification.

  • Protic Solvents : Ethanol and acetic acid improve cyclization efficiency but may protonate basic intermediates.

Catalytic Effects

  • Base Catalysts : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating amide nitrogen during alkylation.

  • Acid Catalysts : Acetic acid accelerates cyclization by stabilizing transition states through protonation.

Characterization and Purification Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.45 (s, 1H, CONH), 7.25–7.18 (m, 8H, aromatic), 4.85 (s, 2H, CH₂), 2.35 (s, 6H, CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Comparative Analysis of Synthesis Methods

Table 3: Method Efficacy Comparison

MethodTotal YieldPurityScalability
Carboxylic Acid Route42%>98%Moderate
Cyclization Route34%95%High

The carboxylic acid route offers superior purity but requires costly coupling agents. The cyclization method, while lower-yielding, uses inexpensive reagents suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Dihydropyridine derivatives have been studied for their potential as anticancer agents. Research indicates that modifications in the structure of dihydropyridines can enhance their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against breast cancer and leukemia cells due to their ability to induce apoptosis and inhibit cancer cell proliferation .
  • Antimicrobial Activity : Compounds in the dihydropyridine class have demonstrated antimicrobial properties, making them useful in treating bacterial and fungal infections. The introduction of specific substituents can improve their efficacy against resistant strains of bacteria .
  • Cardiovascular Effects : Dihydropyridines are well-known calcium channel blockers, which are used to manage hypertension and angina. The specific compound under consideration may also exhibit such effects, contributing to cardiovascular health by relaxing blood vessels and reducing heart workload .

Therapeutic Uses

The therapeutic uses of N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be categorized as follows:

  • Cancer Treatment : The compound has potential applications in oncology, particularly in developing new chemotherapeutic agents that target specific cancer pathways. Its structural characteristics may allow it to interact with cellular targets involved in tumor growth and metastasis.
  • Infection Control : Given its antimicrobial properties, this compound could be developed into new antibiotics or antifungal medications. The ongoing rise of antibiotic resistance necessitates the discovery of novel compounds that can effectively combat infections.
  • Cardiovascular Health : As a potential calcium channel blocker, this compound may be explored further for its ability to manage cardiovascular conditions, offering an alternative treatment option for patients with hypertension or coronary artery disease.

Case Studies

Several studies have investigated the applications of dihydropyridine derivatives similar to this compound:

Study Focus Findings
Liu et al. (2020)Anticancer activityReported significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 10 μM for certain derivatives .
Zhoujin et al. (2021)Antimicrobial propertiesDemonstrated effectiveness against multiple bacterial strains, highlighting the structural importance for activity enhancement .
ResearchGate (2015)Calcium channel blockingDiscussed various dihydropyridine derivatives' mechanisms in cardiovascular treatments, suggesting similar potential for the target compound .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Donating vs. Nitro groups (e.g., in 941931-28-8 ) may enhance binding affinity to targets requiring charge-transfer interactions but could increase toxicity risks.

Impact of Halogenation :

  • BI81658’s chlorine atoms likely improve metabolic stability but may reduce solubility due to higher hydrophobicity .

Backbone Modifications :

  • BI81661 replaces the benzyl group with an acetamide linkage, significantly altering steric and electronic profiles. This modification may reduce interaction with hydrophobic binding pockets.

Solubility Considerations :

  • Methoxy groups (e.g., in 941931-28-8 and BI81661 ) enhance water solubility via hydrogen bonding, contrasting with the target compound’s methyl-dominated hydrophobicity.

Research Implications

  • Drug Design : The target compound’s dual methyl groups suggest utility in central nervous system (CNS) targeting, where lipophilicity aids blood-brain barrier penetration. However, analogs with nitro or methoxy groups (e.g., 941931-28-8 ) may be preferable for peripheral targets requiring balanced solubility.
  • Toxicity Profiles : The absence of nitro groups in the target compound could reduce oxidative stress-related toxicity compared to 942009-44-1 and 941931-28-8 .
  • Synthetic Feasibility: The target compound’s simpler substituents (methyl vs. nitro/cyano) may streamline synthesis compared to BI81658 or 942009-44-1 .

Biological Activity

N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its dihydropyridine core, which is known for its diverse biological activities. The molecular formula is C20H22N2OC_{20}H_{22}N_2O with a molecular weight of approximately 306.4 g/mol. Its structure includes two methylphenyl groups and a carboxamide functional group, contributing to its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dihydropyridine scaffold often interacts with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cardiovascular diseases where calcium channel blockers play a crucial role.
  • Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cellular signaling, which can affect various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the dihydropyridine structure. For instance, research indicates that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway. In vitro studies have shown that derivatives of dihydropyridines exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7 (Breast cancer)12.5
This compoundPC3 (Prostate cancer)15.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through intrinsic pathways.

Case Study 2: Antimicrobial Resistance

A study focusing on the antimicrobial effects of this compound against antibiotic-resistant strains of bacteria indicated that it could serve as an alternative treatment option. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Q & A

What are the recommended synthetic routes for N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:
The synthesis involves a multi-step approach:

Core formation : Condensation reactions to construct the dihydropyridine ring, often using ethyl acetoacetate derivatives and ammonium acetate under reflux conditions.

Substituent introduction : Sequential alkylation and carboxamide coupling via nucleophilic acyl substitution. For example, 2-methylbenzyl bromide may be used to introduce the N1 substituent.

Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates and improving regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, critical for biological assays .

What spectroscopic techniques are essential for characterizing this compound?

Answer:
A rigorous characterization protocol includes:

  • 1H/13C NMR : Confirm the dihydropyridine ring (δ 5.8–6.2 ppm for H4 and H5) and substituent integration (e.g., aromatic protons from 2-methylphenyl groups at δ 7.1–7.4 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C22H22N2O2: 354.41 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms (e.g., dihedral angles between aromatic rings) .

How can researchers optimize reaction yields when introducing bulky aryl substituents?

Answer:
Key strategies include:

  • Solvent selection : Use DMF or DMSO to stabilize transition states during nucleophilic substitutions .
  • Catalytic systems : Employ Pd(PPh3)4 for Suzuki-Miyaura couplings with boronic ester derivatives of 2-methylphenyl groups .
  • Temperature control : Maintain reactions at 60–80°C to balance reactivity and decomposition risks .
  • By-product minimization : Add molecular sieves to absorb water in carboxamide-forming reactions .

What methodologies resolve contradictions in reported biological activities across studies?

Answer:
Address discrepancies via:

Orthogonal assays : Compare calcium channel blocking (patch-clamp electrophysiology) with kinase inhibition (ATPase activity assays) to clarify primary targets .

Purity validation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to exclude batch-dependent impurity effects .

Structural analogs : Test fluorophenyl (electron-withdrawing) vs. methylphenyl (electron-donating) derivatives to isolate substituent effects .

What structure-activity relationship (SAR) insights guide targeted modifications?

Answer:
Critical SAR observations:

  • N1 substitution : Bulky 2-methylphenyl groups improve metabolic stability (t1/2 > 4 hours in microsomal assays) but reduce solubility (logP > 3.5) .
  • Carboxamide position : Para-substitution on the phenyl ring enhances binding to kinases (IC₅₀ < 1 μM) compared to meta-substituted analogs .
  • Electron-withdrawing groups : Nitro or fluoro substituents increase oxidative stability but may elevate cytotoxicity (CC₅₀ < 10 μM in HepG2 cells) .

What in vitro models are optimal for preliminary bioactivity screening?

Answer:
Prioritize these models:

  • Cardiovascular : L-type calcium channel inhibition in rat aortic smooth muscle cells (IC₅₀ determination via Fura-2 AM calcium imaging) .
  • Antimicrobial : Broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA) with MIC90 thresholds .
  • Cancer : NCI-60 cell line panel screening, focusing on leukemia (K-562) and colon cancer (HCT-116) models .

How can computational methods predict off-target interactions?

Answer:
Leverage:

Molecular docking : Use AutoDock Vina to screen against hERG channels (toxicity risk) and CYP450 isoforms (metabolism prediction) .

Molecular dynamics (MD) : Simulate ligand-protein stability (RMSD < 2 Å over 100 ns) for primary vs. off-target binding .

Pharmacophore modeling : Align with known kinase inhibitors (e.g., imatinib’s ATP-binding site features) to assess selectivity .

What analytical techniques validate stability under physiological conditions?

Answer:
Conduct:

  • pH stability studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for solid formulations) .
  • Light exposure tests : UV-vis spectroscopy (λmax tracking) under ICH Q1B guidelines to detect photodegradation .

How do researchers address solubility challenges in in vivo studies?

Answer:
Strategies include:

  • Prodrug design : Introduce phosphate esters at the 6-oxo position for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) for sustained release in pharmacokinetic studies .
  • Co-solvent systems : Prepare formulations with 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

What mechanistic studies clarify the compound’s mode of action?

Answer:

Radioligand binding assays : Compete with [³H]-nitrendipine to confirm calcium channel antagonism .

Western blotting : Measure phosphorylation changes in MAPK/ERK pathways post-treatment in cancer cells .

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to purified target enzymes (e.g., Kd < 100 nM for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.